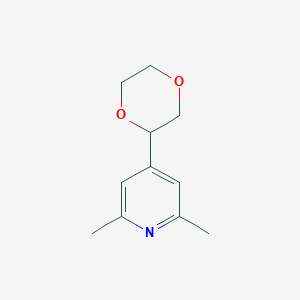

4-(1,4-Dioxan-2-yl)-2,6-dimethylpyridine

Description

Structure

3D Structure

Properties

CAS No. |

115752-00-6 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

4-(1,4-dioxan-2-yl)-2,6-dimethylpyridine |

InChI |

InChI=1S/C11H15NO2/c1-8-5-10(6-9(2)12-8)11-7-13-3-4-14-11/h5-6,11H,3-4,7H2,1-2H3 |

InChI Key |

LECVAEPHGMLOHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C2COCCO2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 1,4 Dioxan 2 Yl 2,6 Dimethylpyridine and Analogous Systems

Direct Synthetic Routes to 4-(1,4-Dioxan-2-yl)-2,6-dimethylpyridine

The direct formation of the C-C bond between the pyridine (B92270) ring and the dioxane moiety represents an efficient synthetic strategy. This section explores the potential reaction pathways for achieving this linkage.

The direct C-H functionalization of pyridines, particularly at the C-4 position, is a significant challenge in synthetic chemistry. While specific literature detailing a direct reaction between 2,6-dimethylpyridine (B142122) and 1,4-dioxane (B91453) to yield this compound is not widely documented, the principles of radical chemistry offer a plausible route.

This transformation would likely proceed via a homolytic aromatic substitution (SHAr) mechanism, a class of reactions famously exemplified by the Minisci reaction. The general approach involves three key steps:

Generation of a Dioxanyl Radical: A radical initiator (e.g., a peroxide) abstracts a hydrogen atom from 1,4-dioxane to form the 1,4-dioxan-2-yl radical.

Radical Addition: The nucleophilic dioxanyl radical attacks the electron-deficient pyridine ring. To favor substitution at the C-4 position, the pyridine nitrogen is typically protonated or coordinated to a Lewis acid, which activates the ring towards radical attack, primarily at the C-2, C-4, and C-6 positions. In the case of 2,6-dimethylpyridine, the C-2 and C-6 positions are sterically hindered, thus directing the attack to the C-4 position.

Rearomatization: The resulting radical cation intermediate is then oxidized to lose a proton and restore the aromaticity of the pyridine ring, yielding the final product.

This method, while synthetically powerful for alkylation of heterocycles, often requires careful optimization to manage regioselectivity and prevent side reactions. The reactivity of the specific 1,4-dioxan-2-yl radical and its interaction with the activated 2,6-dimethylpyridinium species would need empirical study to establish a viable synthetic protocol.

Precursor Synthesis: Advanced Methodologies for 2,6-Dimethylpyridine

The synthesis of the 2,6-dimethylpyridine (commonly known as 2,6-lutidine) core is a fundamental aspect of accessing the target molecule. Numerous methods, from classical named reactions to modern green approaches, have been developed for its preparation.

First reported in 1881 by Arthur Hantzsch, this multicomponent reaction is a cornerstone of pyridine synthesis. wikipedia.org The classical approach involves a one-pot condensation of a β-ketoester (two equivalents), an aldehyde, and ammonia (B1221849). wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.org For 2,6-dimethylpyridine, the reactants would typically be ethyl acetoacetate, formaldehyde (B43269), and ammonia. wikipedia.orgchemicalbook.com The reaction proceeds through the formation of an enamine from the β-ketoester and ammonia, and a Knoevenagel condensation product from the β-ketoester and aldehyde, which then combine and cyclize. organic-chemistry.org

The classical Hantzsch synthesis often suffers from long reaction times and harsh conditions. wikipedia.org Modern adaptations have focused on improving efficiency and sustainability. These include the use of various catalysts to accelerate the reaction and enable milder conditions. Recent advancements have also explored microwave-assisted synthesis, which can dramatically reduce reaction times. davidpublisher.comajrconline.org

| Catalyst/Condition | Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Yield | Reference |

| p-Toluenesulfonic acid (PTSA) / Ultrasonic | Benzaldehyde | Ethyl acetoacetate | Ammonium (B1175870) acetate | Aqueous micelles (SDS) | 96% | wikipedia.org |

| Ceric Ammonium Nitrate (B79036) (CAN) | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Solvent-free | High | wikipedia.org |

| Iodine | Various aromatic | Ethyl acetoacetate | Ammonium acetate | Ethanol (B145695) | 88-96% | researchgate.net |

| None ("On-Water") | Various aromatic/alkyl | Ethyl acetoacetate | Ammonium acetate | Water | 85-95% | tandfonline.comnih.gov |

| Hydrotalcite | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Acetonitrile | 61% | bohrium.com |

| Microwave Irradiation | 2,6-dimethylpyridine (starting material for derivatization) | N/A | N/A | Water | 86% (of dicarboxylic acid) | davidpublisher.com |

This table represents examples of Hantzsch synthesis for various pyridine derivatives to illustrate modern conditions; yields are for the respective dihydropyridine (B1217469) or pyridine products.

An alternative strategy for constructing the pyridine ring involves the cyclization of a linear 1,5-dicarbonyl compound in the presence of an ammonia source. For the synthesis of 2,6-dimethylpyridine, the required precursor is heptane-2,6-dione.

The general mechanism involves the formation of an enamine at one carbonyl group, followed by an intramolecular nucleophilic attack on the second carbonyl group, leading to a cyclic intermediate. Subsequent dehydration results in the formation of a dihydropyridine, which then aromatizes to the final pyridine product. Hydroxylamine hydrochloride is a common reagent used to facilitate this transformation. researchgate.net This method offers a conceptually straightforward route to polysubstituted pyridines, provided the corresponding 1,5-dicarbonyl precursor is accessible. researchgate.net 2,6-Heptanedione itself can be prepared through methods such as the reduction of 2,6-lutidine, though for a de novo synthesis, other routes would be required. orgsyn.org

On an industrial scale, 2,6-dimethylpyridine is produced via a vapor-phase reaction. The most common method involves the condensation of acetone (B3395972), formaldehyde, and ammonia at high temperatures (e.g., 420–450 °C) over a solid acid catalyst. wikipedia.orggoogle.com

Catalysts for this process are typically amorphous silica-alumina, sometimes impregnated with other metal oxides like copper and antimony oxides to improve performance and selectivity. rsc.org The proposed mechanism involves the initial alkylation of acetone with methanol (B129727) (formed in situ from formaldehyde) to generate methyl ethyl ketone. rsc.org This is followed by a series of condensations and cyclization with ammonia to build the pyridine ring. rsc.org While effective for large-scale production, this method requires specialized high-temperature equipment and the catalyst performance is crucial for achieving good yields, which are often moderate (around 45%). google.com

The principles of green chemistry have been increasingly applied to the synthesis of pyridines, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. nih.gov Many of these approaches are modifications of the Hantzsch synthesis.

Key green strategies include:

Aqueous Synthesis: Performing the Hantzsch reaction in water or aqueous micelles eliminates the need for volatile organic solvents. tandfonline.comnih.gov These "on-water" methods can lead to excellent yields, often without any catalyst, and simplify product isolation through simple filtration. tandfonline.com

Catalyst-Free Conditions: As demonstrated in on-water synthesis, the reaction can proceed efficiently without any acid or base catalyst, reducing chemical waste and cost. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation provides rapid and uniform heating, significantly shortening reaction times from hours to minutes and often increasing product yields. davidpublisher.comajrconline.orgnih.gov

Biocatalysis: The use of enzymes offers a highly sustainable route. For instance, xylene monooxygenase has been used to selectively oxidize the methyl groups of 2,6-lutidine to form 2,6-bis(hydroxymethyl)pyridine, avoiding the use of harsh chemical oxidants like potassium permanganate. rsc.org This approach highlights a path toward streamlined, environmentally friendly production of pyridine derivatives. rsc.org

These green methodologies not only make the synthesis of precursors like 2,6-dimethylpyridine more sustainable but also align with the broader goals of modern chemical manufacturing. nih.gov

Strategies for Functionalizing Pyridine Rings with Dioxane Moieties

The direct introduction of a dioxane substituent onto a pre-existing pyridine ring is a key strategy for synthesizing compounds like this compound. This approach often involves the formation of a carbon-carbon bond between the two heterocyclic systems.

Cross-Dehydrogenative Coupling (CDC) Reactions for C-C Bond Formation between N-Heterocycles and Ethers

Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical method for forming C-C bonds by combining two different C-H bonds, typically with the aid of an oxidant. nih.gov This strategy avoids the need for pre-functionalized starting materials, simplifying synthetic pathways. nih.gov In the context of synthesizing pyridine-dioxane systems, CDC reactions can directly couple a C-H bond on the pyridine ring with an α-C-H bond of the dioxane ether. nih.gov

These reactions are often catalyzed by transition metals, which facilitate the activation of C-H bonds. semanticscholar.org The general mechanism involves the activation of a C-H bond adjacent to the ether's oxygen atom, followed by coupling with an aromatic system like pyridine. rsc.org Various metals and reagents can be employed, and the choice of catalyst and conditions can influence whether C-C or C-N bond formation occurs, particularly with N-heterocycles that contain an N-H bond. nih.gov For pyridinic systems, the reaction is anticipated to form a C-C bond. nih.gov

Table 1: Examples of Catalysts/Reagents in CDC Reactions

| Catalyst/Reagent Type | Examples |

|---|---|

| Metal Catalysts | Copper, Iron, Ruthenium, Palladium |

| Oxidants | Di-tert-butyl peroxide (DTBP), Potassium persulfate (K₂S₂O₈) |

A nickel-catalyzed oxidative cross-dehydrogenative coupling has been described for the functionalization of α-amino C(sp³)–H bonds using aldehydes, which proceeds through a radical-mediated pathway. acs.org This highlights the potential for metal-catalyzed radical cross-couplings in complex molecule synthesis.

Radical-Mediated Alkylation of Heteroarenes with Unactivated Ethers

Radical-mediated reactions offer an alternative pathway for the alkylation of electron-deficient heteroarenes like pyridine. The Minisci reaction and its variants are classic examples of this approach. These reactions typically involve the generation of an alkyl radical, which then adds to the protonated pyridine ring with high regioselectivity, favoring the C2 and C4 positions.

An operationally simple, transition-metal-free protocol for the direct C–H alkylation of heteroarenes with unactivated ethers has been developed using potassium persulfate (K₂S₂O₈). researchgate.net Thermolysis of the persulfate generates sulfate (B86663) radicals, which can abstract a hydrogen atom from the ether to form the key alkyl radical. researchgate.netacs.org This alkyl radical then adds to the electron-deficient heteroarene. acs.org

Visible light photoredox catalysis has also emerged as a mild and efficient method for generating alkyl radicals from unactivated bromoalkanes for the direct alkylation of heteroarenes. acs.orgrsc.org This strategy offers high functional group tolerance and excellent regioselectivity for the more electrophilic positions of the heteroarene. acs.org Similarly, copper-catalyzed direct alkylation of heteroarenes with radicals generated from activated secondary and tertiary alkyl bromides has proven to be a broadly applicable method. nih.gov

Advanced Synthetic Transformations Applicable to Substituted Pyridine Synthesis

Beyond direct functionalization, the synthesis of complex pyridines often relies on building the pyridine ring from simpler acyclic precursors or employing powerful cross-coupling reactions to introduce substituents.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates in the presence of a palladium catalyst. nih.gov This reaction is widely used for synthesizing biaryl and heteroaryl compounds, including substituted pyridines. nih.govacs.org

To synthesize a molecule like this compound, a Suzuki-Miyaura coupling could be envisioned between a 4-halopyridine derivative (e.g., 4-bromo-2,6-dimethylpyridine) and a dioxane-containing boronic acid or ester. Conversely, a 4-pyridylboronic acid could be coupled with a halogenated dioxane. The reaction's success depends on the tolerance of a wide range of functional groups and generally provides good yields. nih.gov A one-pot procedure involving directed ortho metalation (DoM), boronation, and subsequent Suzuki-Miyaura cross-coupling has been developed to synthesize azabiaryls, avoiding the isolation of often unstable pyridyl boronic acids. acs.org

Table 2: Key Components of Suzuki-Miyaura Coupling for Pyridine Synthesis

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | K₃PO₄, Na₂CO₃, KHCO₃ |

| Solvents | Dioxane/Water, DMF/Water, Toluene |

| Boron Reagent | Arylboronic acids, Pinacol boronic esters |

Condensation, Cyclization, Addition, and Annulation-Type Reactions

The construction of the pyridine ring itself is often achieved through condensation and cyclization reactions. baranlab.org These methods are versatile for creating a wide array of functionalized pyridines. acsgcipr.org

The Hantzsch pyridine synthesis is a classic multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and ammonia or an ammonia source. acsgcipr.orgnih.gov This initially forms a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. studylib.net By using a dioxane-containing aldehyde, this method could potentially be adapted to build the target molecule's core structure.

The Chichibabin pyridine synthesis is another method that involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.org This reaction is often carried out at high temperatures over a solid catalyst like alumina (B75360) or silica. wikipedia.org

Other strategies include domino cyclization-oxidative aromatization approaches and rhodium-catalyzed cyclizations of oximes and diazo compounds. organic-chemistry.org These methods demonstrate the breadth of reactions available for constructing the pyridine scaffold from various acyclic precursors. baranlab.org

Regioselective Synthesis Strategies for Substituted Pyridines

Controlling the position of substituents on the pyridine ring is a significant challenge in synthetic chemistry. chemrxiv.org The inherent electronic properties of pyridine often lead to mixtures of isomers in electrophilic or nucleophilic substitution reactions. researchgate.net

Several strategies have been developed to achieve regioselectivity. The addition of Grignard reagents to pyridine N-oxides, followed by treatment with trifluoroacetic anhydride (B1165640) (TFAA), provides an efficient and completely regioselective method for synthesizing 2-substituted pyridines without the need for a transition-metal catalyst. rsc.org

For C4-functionalization, innovative strategies are required. A one-pot protocol for the C4-selective sulfonylation of pyridines has been reported, proceeding via triflic anhydride activation. researchgate.net The development of removable blocking groups has also enabled exquisite control for Minisci-type decarboxylative alkylation at the C4 position. chemrxiv.org Furthermore, the use of pyridyne intermediates, particularly 3,4-pyridynes, can serve as a valuable tool for accessing polysubstituted pyridines that are otherwise difficult to synthesize, with regioselectivity governed by strategically placed directing groups. nih.gov These advanced methods provide pathways to control the placement of substituents, which is crucial for the targeted synthesis of complex molecules like this compound. acs.org

Multi-component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. bohrium.comnih.gov This approach is favored for its atom economy, procedural simplicity, and the ability to rapidly generate complex molecules from simple precursors. bohrium.commdpi.com For the synthesis of substituted pyridines, several named MCRs are prominent, including the Hantzsch pyridine synthesis and its variations. nih.govrsc.org

The general strategy for synthesizing polysubstituted pyridines via MCRs often involves the condensation of aldehydes, β-ketoesters or 1,3-dicarbonyl compounds, and an ammonia source. nih.govrsc.org These reactions allow for the construction of the pyridine ring with various substituents in a highly controlled manner. By selecting appropriate starting materials, a diverse library of pyridine derivatives can be accessed. For an analogous system to the target compound, one might envision a multi-component reaction involving an aldehyde bearing a 1,4-dioxane moiety.

A notable example is the Hantzsch synthesis, which traditionally yields 1,4-dihydropyridines that can be subsequently oxidized to the corresponding pyridine. rsc.org Modern modifications, however, can lead directly to the aromatic pyridine product. Catalyst-free, one-pot MCRs have been developed that show significant advantages, such as high yields (up to 94%), simple workup procedures, and shorter reaction times.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Yield (%) |

| Aldehyde | β-Ketoester (2 equiv.) | Ammonium Acetate | Solvent-free, Heat | 1,4-Dihydropyridine derivative | ~94% |

| 2-Aminopyridine | Triethyl orthoformate | Primary Amine | Solvent-free, 100°C | 4-Substituted aminopyrido[2,3-d]pyrimidine | Good |

| Chalcone | 3-Cyanoacetylindole | Ammonium Acetate | HOAc/Glycol, 120°C (Microwave) | Substituted 3-cyanopyridine | High |

Electrochemical Synthesis Methods

Electrochemical synthesis represents a green and powerful tool in modern organic chemistry, utilizing electrical current to drive chemical reactions. This method can often avoid the need for harsh chemical oxidants or reducing agents, proceeding under mild conditions with high selectivity. The application of electrochemistry to the synthesis of pyridine derivatives can involve several strategies, including the cyclization of precursors or the functionalization of pre-existing pyridine rings.

While specific examples for the direct electrochemical synthesis of this compound are not prominent in the literature, electrochemical methods have been successfully applied to produce a variety of substituted pyridine and related N-heterocyclic systems. For instance, three-component electrosynthesis has been used to generate 1-cyano-imidazo[1,5-a]pyridines from pyridine-2-carboxaldehydes, amines, and NH4SCN. rsc.org In such reactions, the electrode serves as the reagent, enabling transformations that can be difficult to achieve through conventional means. Anodic oxidation, for example, can be used to form key bonds necessary for ring closure or derivatization.

Research into the electrochemical synthesis of analogous systems demonstrates the versatility of this approach. For example, the electrochemical oxidation of amino alcohols has been shown to produce cyclic amines like pyrrolidines, showcasing the potential for electrosynthesis to facilitate intramolecular cyclization, a key step in forming heterocyclic rings. nih.gov

| Substrate(s) | Electrode Material | Electrolyte/Mediator | Conditions | Product Type | Ref. |

| Pyridine-2-carboxaldehydes, Amines, NH4SCN | Not specified | NH4SCN | Not specified | 1-Cyano-imidazo[1,5-a]pyridines | rsc.org |

| Amino alcohols | Not specified | Not specified | Mild, Economical | Aziridines, Pyrrolidines, Oxazolines | nih.gov |

| Dihydrazones | Carbon-based | KOAc | Galvanostatic, Undivided cell | Disubstituted Alkynes | davidpublisher.com |

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-Assisted Organic Synthesis (MAOS) has become a transformative technology in chemical synthesis, significantly accelerating reaction rates and often improving product yields. nih.gov By using microwave irradiation to heat the reaction mixture, localized superheating of polar molecules and ions can occur, leading to dramatic reductions in reaction times from hours to minutes. nih.goveurekaselect.com

This technique has been widely applied to the synthesis of heterocyclic compounds, including pyridine derivatives. For the synthesis of analogous systems, MAOS is particularly effective for multi-component reactions. For example, the one-pot, four-component synthesis of polysubstituted annulated pyridines has been achieved with high yields under microwave irradiation. beilstein-journals.org Similarly, the Hantzsch condensation to form 1,4-dihydropyridines is significantly accelerated by microwave heating, often under solvent-free conditions, which aligns with the principles of green chemistry. eurekaselect.com

The synthesis of imidazo[1,2-a]pyridines, another analogous heterocyclic system, has been accomplished via a Groebke–Blackburn–Bienaymé (GBB) three-component reaction under microwave irradiation at 100°C, achieving yields of 89–98% in just one hour. This demonstrates the power of MAOS to efficiently drive complex transformations.

| Reaction Type | Reactants | Conditions | Time | Yield (%) | Ref. |

| Oxidation | 2,6-Dimethylpyridine, KMnO4 | 375 W | 30 min | Not specified | nih.gov |

| Hantzsch Condensation | 5-Formyl-2′-deoxyuridine, β-Keto ester, Ammonium acetate | Ba(NO3)2, Solvent-free | Short | 86-96% | eurekaselect.com |

| GBB Reaction | Aminopyridines, Isocyanides, Furfuraldehydes | Yb(OTf)3, 100°C | 1 h | 89-98% |

Reaction Mechanisms and Mechanistic Investigations

Mechanistic Pathways in the Formation of 2,6-Dimethylpyridine (B142122)

The 2,6-dimethylpyridine (2,6-lutidine) scaffold is a fundamental building block for more complex molecules like 4-(1,4-Dioxan-2-yl)-2,6-dimethylpyridine. Its industrial production is often achieved through the reaction of simple precursors like formaldehyde (B43269), acetone (B3395972), and ammonia (B1221849). wikipedia.org A common laboratory synthesis involves the Hantzsch pyridine (B92270) synthesis, where an ethyl acetoacetate, a formaldehyde equivalent, and an ammonia source condense to form a dihydropyridine (B1217469) intermediate, which is subsequently oxidized and decarboxylated. chemicalbook.comorgsyn.org

Mechanistic studies, particularly using techniques like temperature-programmed desorption-reaction (TPDR) mass spectrometry, have elucidated the pathway for the formation of 2,6-lutidine from acetone, methanol (B129727), and ammonia over silica-alumina catalysts impregnated with copper and antimony oxides. rsc.org The reaction proceeds through a series of steps at high temperatures, indicating a significant activation energy barrier. rsc.org

The proposed mechanism involves several key transformations rsc.org:

Alkylation: Methanol alkylates acetone to produce methyl ethyl ketone.

Imine Formation: The resulting methyl ethyl ketone reacts with ammonia to form an imine intermediate.

Condensation: The imine then undergoes a condensation reaction with a second molecule of acetone.

Cyclization and Dehydrogenation: The final step involves the cyclization of the condensed product, followed by dehydrogenation to yield the aromatic 2,6-lutidine ring.

| Step | Reactants | Key Intermediate | Product |

|---|---|---|---|

| 1 | Acetone, Methanol | Methyl ethyl ketone | - |

| 2 | Methyl ethyl ketone, Ammonia | Methyl ethyl imine | - |

| 3 | Methyl ethyl imine, Acetone | Condensed acyclic intermediate | - |

| 4 | Condensed acyclic intermediate | Dihydrolutidine | 2,6-Dimethylpyridine |

Proposed Mechanisms for Pyridine C-H Activation and C-C Coupling

Direct C-H activation is a powerful strategy for functionalizing pre-formed pyridine rings, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org Transition-metal catalysis, particularly with palladium (Pd), rhodium (Rh), iridium (Ir), and nickel (Ni), has been extensively studied for this purpose. beilstein-journals.orgnih.gov

The generally accepted mechanism for transition-metal-catalyzed C-H activation and C-C coupling at a pyridine ring involves a catalytic cycle with several key steps beilstein-journals.orgnih.gov:

Coordination: The catalytic cycle often begins with the coordination of the pyridine nitrogen to the metal center. beilstein-journals.org

C-H Activation/Cleavage: A C-H bond on the pyridine ring is cleaved, forming a metallacyclic intermediate. This step can occur through various pathways, such as concerted metalation-deprotonation or oxidative addition. researchgate.net In palladium-catalyzed reactions, this often leads to a palladacycle. beilstein-journals.org

Insertion or Transmetalation: The coupling partner, such as an alkene or an organometallic reagent, is incorporated. In the case of an alkene, it inserts into the metal-carbon bond of the metallacycle. beilstein-journals.org For aryl halides, an oxidative addition/reductive elimination pathway is common. nih.gov

Reductive Elimination or β-Hydride Elimination: The final C-C bond is formed, releasing the functionalized pyridine product and regenerating the active catalyst. For alkene coupling partners, this step often involves β-hydride elimination. beilstein-journals.org

Achieving regioselectivity, particularly at the C4 position, is a significant challenge due to the electronic properties of the pyridine ring, which favor functionalization at the C2 and C3 positions. nih.govnih.gov Strategies to achieve C4-selectivity include the use of specific Lewis acids in combination with nickel catalysts or the installation of removable blocking groups that direct the reaction to the desired position. nih.govnih.gov

| Metal Catalyst | Typical Coupling Partner | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Palladium (Pd) | Olefins, Aryl Halides | Formation of a Pd(II) metallacycle via C-H cleavage. | beilstein-journals.org |

| Rhodium (Rh) | Olefins, Heteroarenes | Initial cyclometalation followed by olefin insertion. | nih.gov |

| Nickel (Ni) / Lewis Acid | Olefins | Cooperative catalysis enabling C4-selective alkylation. | nih.gov |

| Iridium (Ir) | Alkenes, Silanes | Chelation-assisted C-H activation. | nih.gov |

Understanding Organic Radical Processes in Pyridine Functionalization

Radical reactions provide a complementary approach to ionic or organometallic pathways for pyridine functionalization. The classic example is the Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to an electron-deficient N-heterocycle. wikipedia.orgchim.it

The general mechanism for the Minisci reaction proceeds in three main steps chim.it:

Radical Generation: An alkyl radical is generated from a suitable precursor, such as a carboxylic acid, via an oxidative process. This is often initiated by agents like silver nitrate (B79036) and ammonium (B1175870) persulfate, which oxidize Ag(I) to Ag(II), leading to hydrogen abstraction and decarboxylation. wikipedia.org

Radical Addition: The pyridine is protonated under the acidic reaction conditions, making it highly electrophilic. The nucleophilic alkyl radical then attacks the protonated pyridine ring. wikipedia.orgchim.it This addition is typically not highly regioselective, often yielding a mixture of C2 and C4 substituted products. acs.orgnih.gov

Rearomatization: The resulting radical cation intermediate is oxidized to the final substituted pyridine product, regenerating the aromatic system. wikipedia.org

A significant drawback of the classical Minisci reaction is the need for strongly acidic conditions and the lack of regioselectivity. nih.gov Modern advancements have focused on overcoming these limitations. The use of N-functionalized pyridinium (B92312) salts (e.g., N-aminopyridinium or N-alkoxypyridinium salts) allows the reaction to proceed under milder, often acid-free conditions. acs.orgnih.govrsc.org These reactions can be initiated by visible light photocatalysis, which enables exquisite regiocontrol, allowing for selective functionalization at either the C2 or C4 positions depending on the nature of the N-substituent. acs.orgnih.govresearchgate.net This approach is particularly valuable for the late-stage functionalization of complex molecules. nih.gov

Computational Elucidation of Transition States in Catalytic Pyridine Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of catalytic reactions involving pyridines. princeton.eduacs.org DFT calculations allow researchers to map out potential energy surfaces, identify intermediates, and calculate the energy barriers of transition states for each step in a catalytic cycle. acs.orgnih.gov

For instance, computational studies have been used to investigate the C(sp2)-H activation of pyridine by iron complexes. These studies support a σ-complex assisted metathesis (σ-CAM) mechanism, characterized by a late transition state arising from a weakly-bound arene intermediate. princeton.edu Such analyses can correctly predict how modifications to the catalyst's ligands will affect the rate of reaction, providing a powerful tool for rational catalyst design. princeton.edu

In another example, combined experimental and DFT studies on the C-H activation of pyridine by iridium pincer complexes revealed a detailed mechanistic picture. acs.org The calculations identified the active catalytic species and mapped the pathways for C-H oxidative addition. The study found that the kinetic product involves the initial formation of a cis-hydrido-pyridyl complex, which must then isomerize to the more stable trans-product, and calculated the energy barrier for this isomerization step (22.9 kcal/mol). acs.org

DFT has also been employed to understand regioselectivity. Studies on palladium-catalyzed C-H functionalization of quinoline (B57606) N-oxides revealed that the choice of ligand and the presence of additives like acetic acid play a crucial role in directing the reaction to different positions (C8 vs. C2) by altering the stability of the transition states for C-H activation at each site. nih.gov Similarly, in the enantioselective alkylation of pyridines, DFT studies have shown how non-covalent interactions between the catalyst's ligand and the substrate in the transition state are critical for achieving high enantiocontrol. nih.gov

| Reaction Type | Catalyst System | Computational Method | Key Mechanistic Insight | Reference |

|---|---|---|---|---|

| C-H Activation / H-Isotope Exchange | Pyridine Dicarbene Iron (CNC(Fe)) | DFT | Supports a σ-complex assisted metathesis (σ-CAM) mechanism. | princeton.edu |

| C-H Activation | (PBP)Iridium Complex | DFT | Elucidated a multi-step pathway involving pyridine coordination to a boron center, oxidative addition, and isomerization with calculated energy barriers. | acs.org |

| Enantioselective Alkylation | Ni-Al bimetallic / NHC ligand | DFT | Revealed that interactions between the NHC ligand and the substrate are crucial for enantiocontrol. | nih.gov |

| C-H Arylation | Palladium (Pd) / Phosphine | DFT | Demonstrated the role of ligands and additives in controlling C2 vs. C8 regioselectivity in quinolines. | nih.gov |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of the atoms within the 4-(1,4-Dioxan-2-yl)-2,6-dimethylpyridine molecule can be established.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the 2,6-dimethylpyridine (B142122) moiety and the 1,4-dioxane (B91453) ring.

2,6-Dimethylpyridine Protons : The two methyl groups (CH₃) at positions 2 and 6 of the pyridine (B92270) ring are chemically equivalent and are anticipated to appear as a sharp singlet in the aliphatic region, typically around δ 2.2-2.5 ppm. scielo.brchemicalbook.com The two aromatic protons at positions 3 and 5 are also equivalent, giving rise to another singlet in the aromatic region of the spectrum. chemicalbook.com

1,4-Dioxane Ring Protons : The protons on the dioxane ring will exhibit more complex splitting patterns due to their diastereotopic nature and spin-spin coupling. The methine proton (CH) at the C2 position, which is directly attached to the pyridine ring, would likely appear as a multiplet. The methylene (B1212753) protons (CH₂) of the dioxane ring are expected to resonate as a series of multiplets in the range of δ 3.5-4.5 ppm, characteristic of protons adjacent to an oxygen atom. docbrown.info

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~ 2.2 - 2.5 | Singlet | Protons of the two CH₃ groups on the pyridine ring |

| ~ 3.5 - 4.5 | Multiplets | CH and CH₂ protons of the 1,4-dioxane ring |

Note: The exact chemical shifts and multiplicities are predictive and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, the spectrum for this compound would show a specific number of signals corresponding to the unique carbon atoms.

Pyridine Ring Carbons : The 2,6-dimethylpyridine portion of the molecule contains several distinct carbon environments. The two methyl carbons would produce a signal in the aliphatic region. The pyridine ring itself would show signals for the methyl-substituted carbons (C2/C6), the protonated carbons (C3/C5), and the dioxane-substituted carbon (C4). chemicalbook.comresearchgate.net

Dioxane Ring Carbons : The 1,4-dioxane ring has four carbon atoms. Due to symmetry and substitution, these would result in signals in the region typical for aliphatic carbons bonded to oxygen, generally around δ 60-80 ppm. docbrown.infochemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 20 - 25 | Methyl carbons (CH₃) on the pyridine ring |

| ~ 60 - 80 | Carbons of the 1,4-dioxane ring (CH, CH₂) |

Note: The chemical shifts are approximate and serve to indicate the expected spectral regions for each type of carbon atom.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule. These methods are particularly useful for identifying functional groups.

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of its constituent parts.

C-H Vibrations : Aromatic C-H stretching vibrations from the pyridine ring are typically observed in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl and dioxane groups would appear in the 2850-3000 cm⁻¹ range. researchgate.net

Pyridine Ring Vibrations : The stretching vibrations of the C=C and C=N bonds within the aromatic pyridine ring usually result in a series of sharp bands between 1400 and 1600 cm⁻¹. nist.gov

C-O Vibrations : The most prominent feature for the dioxane moiety would be the strong C-O-C (ether) stretching band, which is typically found in the 1100-1200 cm⁻¹ region. researchgate.netnist.gov

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

|---|---|---|

| 3000 - 3100 | C-H Stretch | Aromatic C-H (Pyridine) |

| 2850 - 3000 | C-H Stretch | Aliphatic C-H (Methyl and Dioxane) |

| 1400 - 1600 | C=C, C=N Stretch | Pyridine Ring Vibrations |

Note: These are expected ranges for the principal vibrational modes.

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations of the molecule. A characteristic feature would be the strong pyridine ring breathing vibration. nih.govijseas.com The symmetric C-O-C stretching of the dioxane ring may also be Raman active. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₃H₁₉NO₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (221.14).

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-dimethylpyridine |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound (Chemical Formula: C₁₁H₁₅NO₂), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass of the molecular ion ([M]⁺) or a protonated species ([M+H]⁺) with the theoretically calculated mass. No experimental HRMS data for this specific compound has been reported in the available literature.

Table 1: Theoretical HRMS Data for C₁₁H₁₅NO₂ (Note: This table is based on theoretical calculations, as no experimental data was found.)

| Ion Formula | Calculated Mass (amu) |

| [C₁₁H₁₅NO₂ + H]⁺ | 194.1176 |

| [C₁₁H₁₅NO₂ + Na]⁺ | 216.0995 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to identify the components of a mixture, determine the purity of a substance, and elucidate molecular structures.

In a hypothetical GC-MS analysis of a sample containing this compound, the gas chromatogram would show a peak at a specific retention time, which is characteristic of the compound under the given analytical conditions (e.g., column type, temperature program). The mass spectrometer would then generate a mass spectrum for the compound as it elutes from the GC column. This spectrum, showing the fragmentation pattern of the molecule upon electron ionization, serves as a molecular fingerprint. Key fragments would likely correspond to the loss of moieties from the dioxane ring or the dimethylpyridine core. However, no published GC-MS studies or reference spectra are available for this compound. researchgate.netgcms.czshimadzu.comasean.org

X-ray Diffraction Techniques

Single Crystal X-ray Diffraction for Molecular and Supramolecular Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and stereochemistry. Furthermore, SCXRD reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding and π–π stacking, which define the supramolecular structure. mdpi.com

An SCXRD study of this compound would provide unambiguous proof of its structure and conformation, including the relative orientation of the dioxane and dimethylpyridine rings. While crystal structures for numerous substituted pyridine derivatives have been reported, a crystallographic study for this compound has not been found in the searched literature. furman.edubutlerov.comnih.gov

Other Spectroscopic Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule, typically involving π-electrons in conjugated systems. For aromatic compounds like pyridine derivatives, characteristic absorption bands related to π→π* transitions are expected. nih.gov

The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or acetonitrile, would be expected to show absorption maxima characteristic of the substituted pyridine chromophore. The position and intensity of these bands provide information about the electronic structure of the molecule. Specific experimental UV-Vis absorption data for this compound is not available in the reviewed sources. researchgate.netresearchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of chemical species with one or more unpaired electrons (paramagnetic species), such as free radicals. The technique provides information about the electronic structure and environment of the unpaired electron.

ESR spectroscopy would not be applicable to this compound in its ground state, as it is a diamagnetic molecule with no unpaired electrons. This technique would only become relevant if the compound were to be converted into a radical ion (e.g., through oxidation or reduction) or if it were involved in a reaction mechanism that generates radical intermediates. There are no published ESR studies involving radical species derived from this compound.

Elemental Analysis

Elemental analysis is a cornerstone technique in the characterization of a newly synthesized compound. It provides the mass percentages of the constituent elements, which allows for the determination of the empirical formula. This experimental formula can then be compared with the theoretical composition calculated from the proposed molecular formula to assess the purity of the sample.

Table 1: Theoretical vs. Hypothetical Experimental Elemental Analysis Data for C₁₁H₁₅NO₂ Note: The experimental values presented are for illustrative purposes.

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 68.37 | 68.35 |

| Hydrogen (H) | 7.82 | 7.85 |

| Nitrogen (N) | 7.25 | 7.23 |

The close correlation between the hypothetical experimental values and the theoretical percentages in the table above would serve to confirm the empirical formula of the compound.

Potentiometric Studies for Solution Complexation Analysis

Potentiometric titrations are a powerful method for investigating the complexation behavior of a ligand with various metal ions in solution. This technique allows for the determination of the stability constants of the resulting metal-ligand complexes. The study of such interactions is crucial for applications in areas like coordination chemistry, catalysis, and medicinal chemistry.

In the context of this compound, the pyridine nitrogen and the oxygen atoms of the dioxane moiety present potential coordination sites for metal ions. Potentiometric studies would involve titrating a solution containing the ligand and a specific metal ion with a standard solution of a strong base or acid, while monitoring the potential of a suitable electrode. The resulting titration curves can be analyzed to determine the stoichiometry and stability constants (log β) of the complexes formed in solution.

While specific potentiometric data for this compound are not available in the reviewed literature, a hypothetical study could involve its interaction with a divalent metal ion, such as copper(II). The data would reveal the formation of various complex species at different pH values.

Table 2: Hypothetical Stability Constants for Complexes of this compound (L) with Cu(II) in Aqueous Solution Note: The values presented are for illustrative purposes and represent common types of complex species.

| Complex Species | log β |

|---|---|

| [Cu(L)]²⁺ | 4.5 |

| [Cu(L)₂]²⁺ | 8.2 |

The stability constants in this illustrative table indicate the strength of the interaction between the ligand and the metal ion. Higher values of log β correspond to more stable complexes. The formation of a hydroxo species like [Cu(L)(OH)]⁺ at higher pH is also a common observation in such studies.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.govsid.ir By approximating the complex many-electron problem, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost.

DFT calculations, often using hybrid functionals like B3LYP, are employed to determine the optimized geometric structure of molecules. nih.govsid.ir For pyridine (B92270) derivatives, these calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, often showing good agreement with experimental data where available. scirp.org The distribution of electron density within the molecule, a key determinant of its chemical properties, can also be mapped. Molecular electrostatic potential (MEP) surfaces, for instance, visually represent the regions of a molecule that are electron-rich or electron-poor, thereby indicating likely sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Representative Calculated Geometric Parameters for a Pyridine Derivative

| Parameter | Calculated Value (DFT/B3LYP) |

|---|---|

| C-N Bond Length (Pyridine Ring) | 1.34 Å |

| C-C Bond Length (Pyridine Ring) | 1.39 Å |

| C-H Bond Length | 1.08 Å |

| C-N-C Bond Angle | 117° |

| Dihedral Angle (Pyridine-Dioxane) | Varies with conformation |

Note: This table provides illustrative data based on typical DFT calculations for similar structures and is not specific to 4-(1,4-Dioxan-2-yl)-2,6-dimethylpyridine due to a lack of specific literature values.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the chemical reactivity and stability of a molecule. scirp.orgripublication.com A smaller energy gap generally implies higher reactivity. mdpi.com

DFT calculations are widely used to determine the energies of the HOMO and LUMO, as well as their spatial distribution. researchgate.netresearchgate.net This information allows for the prediction of various electronic properties, including ionization potential, electron affinity, chemical hardness, and electronegativity. nih.gov Analysis of the HOMO and LUMO contours can reveal the regions of the molecule involved in electron donation and acceptance, indicating that charge transfer can occur within the molecule. scirp.orgresearchgate.net

Table 2: Predicted Electronic Properties from HOMO-LUMO Analysis

| Property | Formula | Typical Predicted Value |

|---|---|---|

| HOMO Energy | - | ~ -6.5 eV |

| LUMO Energy | - | ~ -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.0 eV |

| Ionization Potential (I) | -EHOMO | ~ 6.5 eV |

| Electron Affinity (A) | -ELUMO | ~ 1.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | ~ 2.5 eV |

| Electronegativity (χ) | (I + A) / 2 | ~ 4.0 eV |

Note: These are representative values for similar heterocyclic compounds and may not be exact for the title compound.

Theoretical vibrational analysis through DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. mdpi.comnih.gov By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov The calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical methods, leading to excellent agreement with experimental data. nih.gov This combined experimental and theoretical approach provides a detailed understanding of the molecule's vibrational properties. ripublication.com

DFT calculations can be instrumental in understanding the mechanisms of chemical reactions. rsc.orgresearchgate.net By mapping the potential energy surface, researchers can identify transition states and intermediates, and calculate activation energies. beilstein-journals.org This allows for the elucidation of reaction pathways and the prediction of product selectivity. mdpi.com For instance, in reactions involving pyridine derivatives, DFT can help to understand the factors that govern regioselectivity and stereoselectivity. rsc.org

Advanced Quantum Chemical Calculations

Beyond standard DFT, more advanced quantum chemical methods can provide even greater accuracy and insight into molecular properties, though often at a higher computational expense.

Molecules with flexible components, such as the dioxane ring in this compound, can exist in multiple conformations. researchgate.net Advanced quantum chemical calculations can be used to explore the potential energy surface and identify the different stable conformers. researchgate.net By calculating the relative energies of these conformers, it is possible to determine the most stable structure and the energy barriers between different conformations. researchgate.net This type of analysis is crucial for understanding the molecule's three-dimensional structure and how it might influence its interactions with other molecules.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the electron density distribution in a molecule, translating the complex wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. This analysis is crucial for understanding hyperconjugative interactions, charge delocalization, and the stability of the molecule.

For this compound, an NBO analysis would focus on several key aspects. The delocalization of electron density from the lone pairs of the oxygen atoms in the dioxane ring and the nitrogen atom in the pyridine ring to the antibonding orbitals of adjacent sigma bonds (σ) is a primary source of molecular stabilization. These interactions, often denoted as n → σ, can be quantified by second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant interaction.

Key hyperconjugative interactions anticipated in this molecule would include:

Intra-ring interactions: Delocalization from the oxygen lone pairs (n_O) to the C-C and C-O antibonding orbitals (σ*) within the dioxane ring.

Inter-ring interactions: Electron density transfer between the pyridine and dioxane moieties.

Pyridine ring stabilization: Interactions involving the nitrogen lone pair (n_N) and the π-system of the pyridine ring.

The results of such an analysis are typically presented in a table format, detailing the donor NBO, the acceptor NBO, and the corresponding stabilization energy.

Table 1: Representative NBO Analysis for Hyperconjugative Interactions (Note: This table is illustrative of typical NBO results for similar heterocyclic compounds and is not derived from a specific calculation on this compound.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) O | σ(C-C) | 2.5 |

| LP (1) O | σ(C-O) | 1.8 |

| LP (1) N | π(C-C) | 20.7 |

| C-H | σ(C-C) | 5.1 |

Intermolecular Interactions Studies

The way molecules interact with each other governs their macroscopic properties, such as crystal packing, solubility, and boiling point. Computational studies are essential for characterizing the nature and strength of these non-covalent interactions.

Characterization of Non-covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H···π, C-O···π Interactions)

The structure of this compound, with its aromatic pyridine ring, oxygen-rich dioxane moiety, and methyl groups, allows for a variety of non-covalent interactions.

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors (like O-H or N-H), the nitrogen atom of the pyridine ring and the oxygen atoms of the dioxane ring can act as hydrogen bond acceptors. They can interact with weak C-H donors from neighboring molecules, forming C-H···N and C-H···O hydrogen bonds. These interactions, although weak, can play a significant role in the crystal packing.

π-π Stacking: The electron-rich pyridine ring can participate in π-π stacking interactions with other aromatic rings. These interactions can occur in a face-to-face or offset (displaced) arrangement, contributing to the stabilization of supramolecular structures.

C-H···π Interactions: The hydrogen atoms of the methyl groups or the dioxane ring can interact with the π-electron cloud of the pyridine ring of an adjacent molecule. This type of interaction is a significant directional force in the self-assembly of aromatic molecules.

C-O···π Interactions: The oxygen atoms of the dioxane ring, with their lone pairs of electrons, can interact with the π-system of the pyridine ring. This less common but notable interaction can also influence the molecular conformation and packing.

Computational methods like Density Functional Theory (DFT) combined with techniques such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to identify and characterize these weak interactions.

Table 2: Summary of Potential Non-covalent Interactions

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | C-H | N (pyridine), O (dioxane) |

| π-π Stacking | Pyridine Ring | Pyridine Ring |

| C-H···π | C-H (methyl/dioxane) | Pyridine Ring |

| C-O···π | O (dioxane) | Pyridine Ring |

Rational Design and Analysis of Halogen Bonding in Supramolecular Assemblies

Halogen bonding is a highly directional non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. The nitrogen atom of the pyridine ring in this compound is an excellent halogen bond acceptor. This makes the compound a promising building block for the rational design of supramolecular assemblies.

By co-crystallizing this compound with halogen bond donors (e.g., iodoperfluorocarbons), it is possible to construct well-defined architectures such as chains, layers, or more complex networks. The strength and directionality of the N···X (where X = I, Br, Cl) halogen bond can be tuned by modifying the halogen donor.

Computational modeling is instrumental in this field for:

Predicting interaction strength: Calculating the binding energies between the pyridine derivative and various halogen donors.

Analyzing electrostatic potential: Visualizing the σ-hole on the halogen atom and the negative potential on the pyridine nitrogen to rationalize the interaction.

Simulating supramolecular structures: Predicting the geometry of the resulting halogen-bonded complexes.

The geometry of a halogen bond is typically characterized by the N···X distance and the C-X···N angle, which tends to be close to 180°.

Table 3: Typical Geometrical Parameters for Halogen Bonds with Pyridine Derivatives

| Halogen Donor (R-X) | N···X Distance (Å) | C-X···N Angle (°) |

| C6F5-I | ~2.8 | ~175 |

| C6F5-Br | ~2.9 | ~170 |

| C6F5-Cl | ~3.0 | ~165 |

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can reveal the conformational dynamics of this compound and its interactions with its environment over time.

For an isolated molecule, MD simulations can be used to explore its conformational landscape. The dioxane ring can exist in different conformations (e.g., chair, boat, twist-boat), and the simulation can reveal the energy barriers between these forms and their relative populations at different temperatures. Furthermore, the rotational freedom around the single bond connecting the pyridine and dioxane rings can be investigated.

In a condensed phase (e.g., in a solvent or in the solid state), MD simulations can provide insights into:

Solvation structure: How solvent molecules arrange around the solute.

Translational and rotational diffusion: How the molecule moves and tumbles in a liquid.

Vibrational motions: The fluctuations of bond lengths and angles.

Intermolecular interactions dynamics: The formation and breaking of non-covalent bonds over time.

For example, MD simulations of pyridine in aqueous solution have been used to study its hydration shell and the dynamics of hydrogen bonding with water molecules. Similar studies on this compound could elucidate how the presence of the dioxane and dimethylpyridine moieties influences its interaction with different solvents.

Table 4: Potential Applications of MD Simulations for this compound

| Simulation Environment | Properties to Investigate |

| In Vacuum | Conformational analysis (dioxane ring puckering, inter-ring rotation) |

| In Solution | Solvation free energy, diffusion coefficient, radial distribution functions |

| In Crystal | Lattice dynamics, phase transitions, mechanical properties |

Applications in Chemical Research and Materials Science

Role in Advanced Organic Synthesis as a Building Block or Ligand Precursor

In the field of organic synthesis, molecules that offer a blend of reactivity and structural complexity are highly valued as "building blocks" for constructing more elaborate chemical entities. lifechemicals.comnih.govresearchgate.net 4-(1,4-Dioxan-2-yl)-2,6-dimethylpyridine fits this description, possessing multiple functional sites that can be leveraged for further chemical transformations. Its pyridine (B92270) ring provides a nucleophilic nitrogen and an aromatic system, while the dioxane group introduces chirality and potential coordination sites, making it a versatile precursor for more complex molecular targets. whiterose.ac.uk

Utilization as a Sterically Hindered Non-Nucleophilic Base

The core of the molecule is a 2,6-dimethylpyridine (B142122), also known as 2,6-lutidine. This structural motif is renowned for its use as a sterically hindered, non-nucleophilic base in organic synthesis. wikipedia.orgacs.org The two methyl groups at the positions adjacent (ortho) to the nitrogen atom physically obstruct the nitrogen, significantly diminishing its ability to act as a nucleophile while preserving its capacity to accept a proton (basicity). wikipedia.org The addition of the 4-(1,4-Dioxan-2-yl) group further contributes to the steric bulk around the pyridine ring.

This characteristic is crucial in reactions where a base is needed to neutralize acid byproducts or facilitate proton transfer without interfering with electrophilic centers in the reacting molecules. Such bases are essential for preventing unwanted side reactions, thereby improving the yield and purity of the desired product. acs.org

Participation in Silyl (B83357) Ether Formation

A prime example of the application of sterically hindered bases is in the formation of silyl ethers, which are common protecting groups for alcohols in multi-step organic syntheses. wikipedia.org The process involves reacting an alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride) in the presence of a base. The role of the base is to scavenge the acidic byproduct (HCl).

A non-nucleophilic base like a 2,6-lutidine derivative is ideal for this purpose because its steric hindrance prevents it from attacking the silicon center of the silyl halide, a potential side reaction that would consume the reagent. wikipedia.org Given its structural similarity to 2,6-lutidine, this compound is well-suited for this role, promoting efficient silylation of alcohols while minimizing competitive side reactions.

Coordination Chemistry of Pyridine and Its Derivatives

The ability of pyridine and its derivatives to coordinate with metal ions is a cornerstone of coordination chemistry. wikipedia.orgnih.govresearchgate.netjscimedcentral.com These compounds act as ligands, forming stable complexes with a wide range of transition metals. The electronic properties and steric profile of the pyridine ligand can be fine-tuned by adding substituents, which in turn influences the properties of the resulting metal complex. acs.org

Design and Synthesis of Metal Complexes with Pyridine-Dioxane Ligands

The compound this compound is an attractive ligand for the design and synthesis of novel metal complexes. nih.govresearchgate.net It possesses two distinct types of potential donor atoms: the nitrogen of the pyridine ring and the oxygen atoms of the dioxane moiety. This allows it to act as a versatile ligand, potentially coordinating to a metal center in different ways.

Research has demonstrated the synthesis of metal complexes where similar pyridine-dioxane ligands coordinate to a metal center. For instance, chiral ligands like 2-[(4R,6R)-4,6-dimethyl-1,3-dioxan-2-yl]pyridine have been shown to react with rhenium compounds to form complexes. In these structures, the ligand binds to the metal in a bidentate fashion, using both the nitrogen atom of the pyridine ring and one of the oxygen atoms from the dioxane ring. This chelation results in a stable, cyclic arrangement with the metal. The specific stereochemistry of the dioxane ring can also lead to the formation of different diastereoisomers of the metal complex, each with unique structural and chemical properties.

Applications as Ligands in Transition-Metal Catalysis

Transition-metal complexes containing pyridine-based ligands are of paramount importance in the field of catalysis. nih.govbeilstein-journals.orgresearchgate.netmdpi.com The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity, which is essential for catalytic activity. By altering the substituents on the pyridine ring, chemists can influence the electronic and steric environment of the metal, thereby controlling the efficiency and selectivity of the catalytic reaction. acs.orgnih.gov

Complexes formed with pyridine-dioxane ligands, such as this compound, are promising candidates for use in catalysis. The stable coordination environment provided by the N,O-bidentate chelation can support a variety of catalytic transformations. The chiral nature of the dioxane group is particularly significant, as it can be used to induce asymmetry in catalytic reactions, a highly sought-after goal for the synthesis of enantiomerically pure compounds, especially in the pharmaceutical industry.

Incorporation into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). nih.gov These materials are known for their high porosity and tunable structures, making them suitable for applications in gas storage, separation, and catalysis. acs.orgresearchgate.net

Pyridine-containing molecules are frequently used as linkers in the synthesis of MOFs. rsc.orgrsc.org The nitrogen atom of the pyridine ring provides a strong coordination site for binding to the metal centers. This compound, with its pyridine core, is a potential candidate for designing new MOFs. The specific geometry and functional groups of this molecule could direct the assembly of novel three-dimensional frameworks with unique pore structures and chemical properties. nih.govresearchgate.net The presence of the dioxane group could introduce additional functionality and chirality into the MOF structure, potentially leading to materials with specialized applications, such as enantioselective separations or asymmetric catalysis.

Supramolecular Chemistry and Crystal Engineering

The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. This is achieved by understanding and controlling intermolecular interactions to guide the assembly of molecules into specific architectures. The structural features of this compound make it an excellent candidate for the construction of novel supramolecular systems.

Rational Design of Supramolecular Architectures

The rational design of supramolecular structures relies on the use of predictable and reliable non-covalent interactions, often referred to as supramolecular synthons, to assemble molecular building blocks. rsc.org The 2,6-dimethylpyridine core of the title compound is a powerful structural motif in this context. The nitrogen atom of the pyridine ring is a primary hydrogen bond acceptor, capable of forming robust and directional interactions with hydrogen bond donors.

A prevalent strategy in the design of pyridine-based co-crystals is the exploitation of the carboxylic acid-pyridine heterosynthon. worktribe.comacs.org This interaction is highly reliable for guiding molecular assembly. It is anticipated that this compound would readily form co-crystals with various carboxylic acids. The steric hindrance from the methyl groups at the 2- and 6- positions can influence the geometry of these interactions, providing a tool to fine-tune the resulting crystal packing. researchgate.netnih.gov Furthermore, the oxygen atoms within the 1,4-dioxane (B91453) ring can serve as secondary hydrogen bond acceptors, enabling the formation of more intricate, multi-dimensional networks. rsc.org By selecting co-formers with complementary functional groups, it is possible to rationally design supramolecular architectures with specific topologies, such as 1D chains, 2D layers, or 3D frameworks. nih.gov

Influence of Non-Covalent Interactions on Crystal Packing and Properties

The final three-dimensional arrangement of molecules in a crystal is governed by a delicate balance of various non-covalent interactions. For this compound, several key interactions are expected to dictate its crystal packing and, consequently, its material properties.

Hydrogen Bonding: As mentioned, strong O-H···N or N-H···N hydrogen bonds are primary interactions. Weaker C-H···N and C-H···O interactions are also crucial, often linking molecules into extended chains or layers. researchgate.netnih.gov The dioxane moiety's oxygen atoms are expected to participate significantly in these weaker hydrogen bonds.

Van der Waals Forces: These non-specific interactions, although weaker, collectively play a critical role in achieving efficient crystal packing.

The interplay of these forces determines the density, melting point, and stability of the crystalline material. nih.gov Hirshfeld surface analysis of structurally related compounds reveals the relative contributions of these interactions. For instance, in similar heterocyclic systems, H···H, O···H/H···O, and C···H/H···C contacts are often the most significant contributors to the crystal packing. nih.govnih.govrsc.org

| Interaction Type | Typical Donor/Acceptor | Geometric Characteristics (based on related structures) | Influence on Crystal Packing |

|---|---|---|---|

| Strong Hydrogen Bond | Carboxylic Acid (O-H) ··· Pyridine (N) | d(N···H) ≈ 1.7-1.9 Å, Angle > 160° | Forms robust primary synthons (e.g., dimers, chains) |

| Weak Hydrogen Bond | Pyridine (C-H) ··· Pyridine (N) | d(N···H) ≈ 2.4-2.7 Å | Links molecules into one-dimensional chains researchgate.net |

| Weak Hydrogen Bond | Alkyl/Aryl (C-H) ··· Dioxane (O) | d(O···H) ≈ 2.5-2.8 Å | Cross-linking of primary structures into higher-dimensional networks |

| π-π Stacking | Pyridine Ring ··· Pyridine Ring | Centroid-centroid distance ≈ 3.5-3.8 Å nih.gov | Stabilizes packing, especially in layered structures |

Co-crystallization Strategies for Novel Materials

Co-crystallization is a powerful technique for modifying the physicochemical properties of molecular solids, such as solubility and stability, without altering the covalent structure of the active molecule. nih.gov Several methods are employed to screen for and produce co-crystals, including neat grinding, liquid-assisted grinding, and solvent evaporation. nih.govresearchgate.net

Given its molecular structure, this compound is an ideal candidate for co-crystallization with various co-formers, particularly hydrogen bond donors like dicarboxylic acids. Studies on the closely related 2,6-dimethylpyridine have demonstrated its ability to form co-crystals with formic acid, where the stoichiometry and crystallization conditions (e.g., ambient vs. high pressure) can lead to different crystalline forms (polymorphs), including both neutral co-crystals and proton-transferred salts. worktribe.comresearchgate.net This highlights the tunability of the resulting material's structure and properties. Such strategies could be employed to create novel materials with enhanced stability or other desirable characteristics. nih.gov

| Pyridine Derivative | Co-former | Resulting Synthon / Interaction | Reference |

|---|---|---|---|

| 2,6-Dimethylpyridine (2,6-Lutidine) | Formic Acid | O-H···N Hydrogen Bond (Neutral Co-crystal) or O···H-N⁺ (Salt) | worktribe.comresearchgate.net |

| 2,3-Lutidine / 3,5-Lutidine | Fumaric or Succinic Acid | Forms ionic co-crystals with monodeprotonated acid | acs.org |

| 2-Amino-5-chloropyridine | 3-Chlorobenzoic Acid | N-H···N and N-H···O Hydrogen Bonds | mdpi.com |

Development of Chemical Sensors

Chemical sensors are devices that transform chemical information into an analytically useful signal. Fluorescent chemosensors, in particular, are highly valued for their sensitivity and selectivity in detecting specific ions or molecules.

Pyridine-Derived Chemosensors for Specific Metal Ions

The pyridine moiety is a cornerstone in the design of chemosensors for metal ions due to the ability of its nitrogen atom to act as an effective metal binding site. mdpi.comresearchgate.net The coordination of a metal ion to the pyridine ring alters the electronic structure of the molecule, leading to a detectable change in its photophysical properties, such as a shift in absorption or an enhancement ("turn-on") or quenching ("turn-off") of its fluorescence. nih.govrsc.org

Derivatives of 2,6-diaminopyridine (B39239) have been synthesized and shown to act as fluorescent probes for transition metal ions like Cu²⁺. nih.gov The binding of the metal ion to the pyridine nitrogen enhances the electron-withdrawing character of the ring, causing a red-shift in the fluorescence spectrum and an increase in intensity. nih.gov It is highly probable that this compound could function as a chemosensor. The pyridine nitrogen would serve as the primary binding site for a target metal ion. The dioxane oxygens could also participate in coordination, potentially creating a chelating effect that enhances binding affinity and selectivity for specific metal ions. This binding event would modulate the intramolecular charge transfer characteristics of the molecule, providing a basis for a fluorescent or colorimetric sensing mechanism. researchgate.net

| Sensor Base | Target Ion(s) | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| 2,6-Diaminopyridine Derivative (DMAND) | Cu²⁺ | Fluorescence enhancement and red-shift | Association Constant: 6.3 x 10⁶ L·mol⁻¹ | nih.gov |

| 2-Amino-3-cyanopyridine Derivative | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Differential fluorescence response | Not specified | mdpi.com |

| Terpyridine Derivative | Zn²⁺ | "Turn-on" fluorescence (~51-fold enhancement) | 9.76 µM | rsc.org |

Photonics and Advanced Materials Applications

The unique electronic and structural properties of pyridine derivatives make them attractive targets for applications in photonics and advanced materials. Molecules containing π-conjugated systems like the pyridine ring are often investigated for use as nonlinear optical materials and as components in electrical materials. mdpi.com The ability to control the assembly of this compound into highly ordered crystalline structures through the crystal engineering principles discussed previously is a critical prerequisite for realizing these applications. Supramolecular organization allows for the alignment of molecular dipoles or chromophores, which can lead to desirable bulk properties. Furthermore, the coordination of this ligand to metal centers can produce complexes with unique photophysical properties, opening avenues for the development of novel phosphorescent materials or components for light-emitting devices. researchgate.net While specific applications for this compound have yet to be realized, its molecular framework holds significant promise for the future development of functional materials.

Design of Highly Conjugated Systems with Pyridine Moieties for Nonlinear Optical Properties

The development of materials with significant nonlinear optical (NLO) properties is a critical area of research for applications in modern photonics, including optical communications, signal processing, and data storage. mdpi.com Organic molecules, particularly those featuring pyridine moieties, have emerged as promising candidates due to their inherent advantages over inorganic counterparts, such as high NLO activity, low dielectric constants, and compatibility with polymer matrices for device fabrication. acs.org The design of these materials often focuses on creating highly conjugated systems where the pyridine ring plays a crucial role in modulating the electronic and optical characteristics.

Pyridine-based chromophores are extensively studied as foundational building blocks for bulk organic NLO materials and coordination networks. mdpi.com The pyridine unit is often incorporated into charge-transfer chromophores, typically in a donor-π-acceptor (D-π-A) framework. In this design, the pyridine ring can function effectively as an electron-accepting moiety. The frontier energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of these systems can be precisely controlled by attaching various aromatic π-conjugated groups at the ortho, meta, or para positions of the pyridine unit. rsc.org This control allows for the tuning of the molecule's electronic structure to enhance its NLO response. rsc.org For instance, strategically designed pyridine derivatives can possess deep HOMO levels, which help in blocking holes/excitons, and appropriate LUMO levels that facilitate smooth electron injection, key characteristics for efficient NLO materials. rsc.org

Theoretical methods, such as Density Functional Theory (DFT), play a vital role in designing and predicting the efficacy of new pyridine-based NLO materials. nih.gov Computational studies allow for the investigation of optoelectronic characteristics before synthesis. For example, DFT calculations on a series of designed heterocyclic organic compounds (PYFD1–PYFD7) demonstrated that modifying a reference compound with different acceptor moieties and a thiophene (B33073) π-spacer could significantly lower the HOMO-LUMO energy gap and enhance polarizability, leading to remarkable NLO responses. nih.gov

The structural configuration of the molecule is paramount. Octopolar systems, where pyridine groups are arranged symmetrically around a central core, have been designed to overcome drawbacks of linear molecules, such as unfavorable aggregation. acs.org In these trigonal systems, the NLO response originates from octopolar contributions, showcasing a different design principle from the linear D-π-A systems. acs.org

The following tables present research findings on various pyridine-containing systems, illustrating the impact of molecular design on their NLO properties.

Table 1: NLO Properties of Pyrene-Pyridine Chromophores

This table shows the second-order NLO response (μβ) of two pyrene-pyridine chromophores, L¹ and L², and how it changes upon protonation with HCl. The data was obtained using the EFISH technique. A change in sign indicates an inversion of the NLO response.

| Compound | Treatment | NLO Response (μβ in 10⁻⁴⁸ esu) |

| L¹ (4-(pyren-1-yl)pyridine) | None | Positive |